molecular formula C34H39N5O6 B1665429 Acetyl tetrapeptide-15 CAS No. 928007-64-1

Acetyl tetrapeptide-15

Cat. No. B1665429
CAS RN: 928007-64-1
M. Wt: 613.7 g/mol
InChI Key: BSXFOBDOGHFWOC-KRCBVYEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl Tetrapeptide-15 is a peptide ingredient that targets neuro-sensitive skin, reducing the nerve response to external stimuli . It limits the release of pro-inflammatory neuromediators (CGRP) and lowers the response of the sensory nerves to external stimuli . It is derived from endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), a human μ-opioid agonist with selective anti-nociceptive effects .


Molecular Structure Analysis

The chemical formula of Acetyl Tetrapeptide-15 is C34H39N5O6 . Its exact mass is 613.29 and its molecular weight is 613.710 .

Scientific Research Applications

Atopic Dermatitis Treatment

Acetyl tetrapeptide-15 has shown promising results in the treatment of atopic dermatitis (AD). It suppresses vascular permeability and immune responses, which are key factors in the pathogenesis of AD . The peptide inhibits angiogenesis effectively by antagonizing VEGFR-2, leading to alleviation of AD symptoms in both in vitro and in vivo studies .

Anti-Aging Effects in Cosmetics

In the realm of anti-aging cosmetics, Acetyl tetrapeptide-15 is utilized for its ability to increase elastin fiber density and thickness. It also improves collagen IV regulation at the dermal-epidermal junction, which is crucial for maintaining skin elasticity and reducing the appearance of wrinkles .

Sensitive Skin Care

Acetyl tetrapeptide-15 stands out as an active ingredient in cosmetics for sensitive skin. It interacts with skin cells through multiple mechanisms and is highly potent even at low dosages. Its ability to penetrate the stratum corneum makes it an effective component in sensitive skin care products .

Skin Barrier Enhancement

The peptide plays a significant role in enhancing the skin barrier function. By restoring the skin barrier protein filaggrin levels, Acetyl tetrapeptide-15 contributes to the overall integrity and health of the skin, which is particularly beneficial for individuals with compromised skin barriers due to conditions like AD .

Inflammation Reduction

Acetyl tetrapeptide-15 has been associated with the reduction of inflammation. It downregulates gene expression of AD-related Th1, Th2, and Th17 cytokines, which are involved in inflammatory responses. This property makes it a valuable ingredient for treating various inflammatory skin disorders .

Immunomodulatory Properties

The peptide exhibits immunomodulatory properties by inhibiting IgE secretion and infiltration of immune cells, including mast cells and eosinophils. These actions contribute to its therapeutic potential in immune-related skin conditions such as AD .

Mechanism of Action

Target of Action

Acetyl Tetrapeptide-15 primarily targets neuro-sensitive skin . It is designed to reduce the nerve response to external stimuli . The compound binds to the μ opioid receptor on nerve endings , which plays a crucial role in the perception of pain and discomfort .

Mode of Action

Acetyl Tetrapeptide-15 interacts with its targets by mimicking endomorphin-2 , a human μ-opioid agonist . This interaction results in a reduction of the nerve response to external stimuli . It limits the release of pro-inflammatory neuromediators, specifically CGRP (Calcitonin Gene-Related Peptide) , and lowers the response of the sensory nerves to external stimuli .

Biochemical Pathways

The compound operates via an endorphin-like pathway . By binding to the μ opioid receptor, Acetyl Tetrapeptide-15 increases the threshold of neuronal excitability . This action reduces skin hyperreactivity, leading to a decrease in inflammatory, chronic, and neuropathic pain .

Result of Action

The result of Acetyl Tetrapeptide-15’s action is a significant reduction in sensations of pain and discomfort . It makes the skin less reactive to different stimuli and sensations . This is particularly beneficial for sensitive skin, which may otherwise react adversely to certain skincare products or treatments .

Action Environment

The action of Acetyl Tetrapeptide-15 is influenced by the environment in which it is applied. For instance, it is incorporated into the finishing process of skincare products below 50°C, or at room temperature for cold processing . This suggests that temperature could influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

(2S)-1-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N5O6/c1-22(40)36-29(21-25-14-16-26(41)17-15-25)34(45)39-18-8-13-30(39)33(44)38-28(20-24-11-6-3-7-12-24)32(43)37-27(31(35)42)19-23-9-4-2-5-10-23/h2-7,9-12,14-17,27-30,41H,8,13,18-21H2,1H3,(H2,35,42)(H,36,40)(H,37,43)(H,38,44)/t27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXFOBDOGHFWOC-KRCBVYEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

928007-64-1
Record name Acetyl tetrapeptide-15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928007641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYL TETRAPEPTIDE-15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K389LE0MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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